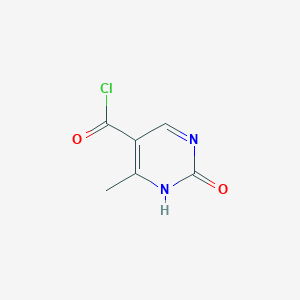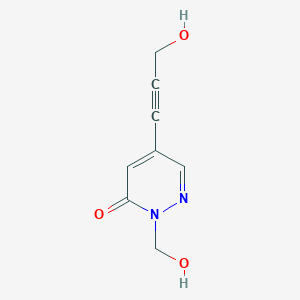
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate: is a chemical compound with the molecular formula C8H8NNaO4S. It is a sodium salt derivative of pyridine-2-sulfinate, featuring an ethoxycarbonyl group at the 5-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate typically involves the sulfonation of 5-(ethoxycarbonyl)pyridine. This can be achieved through the reaction of 5-(ethoxycarbonyl)pyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is isolated by crystallization or precipitation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is typically purified through recrystallization and dried to obtain the final compound in a stable form .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to a sulfonate group using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfonate.
Reduction: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate group. The sulfinate group can act as a nucleophile or an electrophile, depending on the reaction conditions. This versatility allows the compound to interact with different molecular targets and pathways, leading to the formation of various products .
Vergleich Mit ähnlichen Verbindungen
Sodium pyridine-2-sulfinate: Similar structure but lacks the ethoxycarbonyl group.
Sodium 5-methylpyridine-2-sulfinate: Similar structure with a methyl group instead of an ethoxycarbonyl group.
Sodium 5-(methoxycarbonyl)pyridine-2-sulfinate: Similar structure with a methoxycarbonyl group instead of an ethoxycarbonyl group.
Uniqueness: Sodium 5-(ethoxycarbonyl)pyridine-2-sulfinate is unique due to the presence of the ethoxycarbonyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound in various chemical and industrial applications .
Eigenschaften
Molekularformel |
C8H8NNaO4S |
|---|---|
Molekulargewicht |
237.21 g/mol |
IUPAC-Name |
sodium;5-ethoxycarbonylpyridine-2-sulfinate |
InChI |
InChI=1S/C8H9NO4S.Na/c1-2-13-8(10)6-3-4-7(9-5-6)14(11)12;/h3-5H,2H2,1H3,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
TWNPSSKWZUXXSU-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(=O)C1=CN=C(C=C1)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4'-Hydroxyspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B13112541.png)
![N-(2-Azabicyclo[2.2.1]hept-5-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13112546.png)




![1-nitro-4-[(1E)-prop-1-en-1-yl]benzene](/img/structure/B13112573.png)






